molecular formula C6H10Cl2N2S B2687765 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride CAS No. 2097068-60-3

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride

Cat. No. B2687765
CAS RN: 2097068-60-3
M. Wt: 213.12
InChI Key: DQNDJDKFUJDVQW-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride is a chemical compound with the CAS Number: 2097068-60-3 . It has a molecular weight of 213.13 . The compound is a white solid .


Physical And Chemical Properties Analysis

The compound is a white solid . Its molecular weight is 213.13 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into pyrrolo[3,4-d]thiazole derivatives often focuses on novel synthetic methodologies and the exploration of their chemical properties. For instance, Koolman, Heinrich, and Reggelin (2010) described the microwave-assisted synthesis of variably substituted pyrrolo[2,3-d]thiazoles, showcasing the efficiency of modern synthetic techniques in constructing such complex heterocycles Koolman, H., Heinrich, T., & Reggelin, M. (2010). Similarly, the work by Sutcliffe et al. (2000) on cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles underscores the reactivity of these compounds towards different types of chemical transformations, providing insights into their electronic and structural characteristics Sutcliffe, O., Storr, R. C., Gilchrist, T. L., & Rafferty, P. (2000).

properties

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.2ClH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNSWHSLOIJHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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